4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-benzylpiperidine with a suitable benzothienopyrimidine precursor under specific conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) and a solvent like butanol (BuOH) at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 4-(4-Benzyl-1-piperidinyl)-2,6-diphenylthieno[2,3-d]pyrimidine
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
Uniqueness
4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-2-6-16(7-3-1)14-17-10-12-25(13-11-17)21-20-18-8-4-5-9-19(18)26-22(20)24-15-23-21/h1-3,6-7,15,17H,4-5,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBUEGRVTXADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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